Alrestatin sodium

Vue d'ensemble

Description

Alrestatin sodium est un composé chimique connu pour son rôle d'inhibiteur de la réductase aldéhydique, une enzyme impliquée dans la pathogenèse des complications liées au diabète sucré, telles que la neuropathie diabétique . This compound a été synthétisé pour la première fois en 1969 et a été le premier inhibiteur de la réductase aldéhydique avec une biodisponibilité orale à subir des essais cliniques .

Méthodes De Préparation

Alrestatin sodium peut être synthétisé par la réaction de l'anhydride naphtalique avec la glycine . Les conditions réactionnelles impliquent généralement le chauffage des réactifs dans un solvant approprié sous reflux. Les méthodes de production industrielle peuvent impliquer l'optimisation des paramètres de réaction pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Alrestatin sodium subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Il peut être réduit à l'aide d'agents réducteurs courants pour produire des formes réduites du composé.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la réductase aldéhydique et des enzymes apparentées.

Biologie : this compound est utilisé pour étudier le rôle de la réductase aldéhydique dans divers processus biologiques et maladies.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme réductase aldéhydique . Cette enzyme catalyse la conversion du glucose en sorbitol dans la voie du polyol du métabolisme du glucose. En inhibant la réductase aldéhydique, this compound réduit l'accumulation de sorbitol, qui est impliqué dans le développement de complications diabétiques . Les cibles moléculaires et les voies impliquées comprennent la liaison d'this compound au site actif de la réductase aldéhydique, empêchant son activité enzymatique .

Applications De Recherche Scientifique

Alrestatin sodium has several scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of aldose reductase and related enzymes.

Biology: this compound is used to investigate the role of aldose reductase in various biological processes and diseases.

Mécanisme D'action

Alrestatin sodium exerts its effects by inhibiting the enzyme aldose reductase . This enzyme catalyzes the conversion of glucose to sorbitol in the polyol pathway of glucose metabolism. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, which is implicated in the development of diabetic complications . The molecular targets and pathways involved include the binding of this compound to the active site of aldose reductase, preventing its enzymatic activity .

Comparaison Avec Des Composés Similaires

Alrestatin sodium est structurellement lié à d'autres inhibiteurs de la réductase aldéhydique, tels que le tolréstat, l'épalréstat, le zopolréstat, le zénaréstat, le ponalréstat, le lidorestat et le sorbinil . Par rapport à ces composés, this compound a été le premier à être synthétisé et testé pour sa biodisponibilité orale . son développement a été interrompu en raison d'essais de faible qualité et d'une forte incidence d'effets indésirables, en particulier d'hépattoxicité . Malgré cela, this compound reste un composé précieux à des fins de recherche.

Activité Biologique

Alrestatin sodium, a potent inhibitor of aldose reductase, is primarily studied for its effects on diabetic complications, particularly diabetic peripheral neuropathy. This compound has been evaluated in various clinical settings and research studies, demonstrating its potential therapeutic benefits and mechanisms of action.

Overview of this compound

- Chemical Classification : Aldose reductase inhibitor (ARI).

- Mechanism of Action : Inhibition of the enzyme aldose reductase, which converts glucose to sorbitol via the polyol pathway. This process is implicated in the pathogenesis of diabetic complications by increasing oxidative stress and osmotic imbalance in nerve tissues.

1. Efficacy in Diabetic Peripheral Neuropathy

A pivotal study involving ten patients with diabetic peripheral neuropathy assessed the effects of alrestatin. The patients, aged between 43 and 67 years with a mean diabetes duration of 14.4 years, underwent a series of evaluations before and after treatment with alrestatin.

- Study Design : Patients received alrestatin while maintaining their usual treatment regimen.

- Results :

2. Pharmacokinetics

Alrestatin demonstrated a serum half-life of approximately 1 hour , with 99% recovery in urine within 24 hours following administration. In trials where alrestatin was administered intravenously (50 mg/kg) or orally (1 gm q.i.d.), the intravenous route showed higher peak serum levels compared to oral administration, suggesting that achieving adequate tissue concentrations is critical for efficacy .

Mechanistic Insights

Alrestatin's inhibition of aldose reductase leads to several biological effects:

- Reduction of Sorbitol Accumulation : By inhibiting the conversion of glucose to sorbitol, alrestatin reduces osmotic and oxidative stress on nerve tissues.

- Impact on Angiotensin II Levels : Alrestatin has been shown to attenuate the effects of high glucose on angiotensin II accumulation, indicating a potential role in regulating blood pressure and vascular health .

Comparative Efficacy

The following table summarizes findings from various studies on the biological activity of this compound compared to other aldose reductase inhibitors:

| Study/Compound | Population | Dosage | Key Findings |

|---|---|---|---|

| Alrestatin (2024 Study) | 10 patients | IV: 50 mg/kg | Subjective symptom improvement; no objective changes |

| Epalrestat | PMM2-CDG patients | Variable | Increased PMM2 activity; potential for broader use |

| Other ARIs | Various | Various | Mixed results; hepatotoxicity concerns noted |

Case Studies

Several case reports have highlighted the variability in response to alrestatin treatment:

- In one case, a diabetic patient reported improvement in neuropathic pain after two days of intravenous alrestatin administration, although this effect was not sustained after discontinuation .

- Another study indicated that oral administration did not yield significant clinical improvements, suggesting that the mode of delivery may influence efficacy .

Propriétés

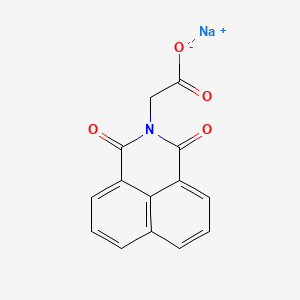

IUPAC Name |

sodium;2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZUETPACPDEAD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199838 | |

| Record name | Alrestatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51876-97-2 | |

| Record name | Alrestatin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051876972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alrestatin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALRESTATIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018XNU6812 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.